4-(Aminosulfonyl)-5-chlorophthalimide
Overview
Description
"4-(Aminosulfonyl)-5-chlorophthalimide" is a chemical compound involved in the synthesis and characterization of various polymers and materials. Its study is crucial for understanding the properties and potential applications of these materials.
Synthesis Analysis
- Research shows the synthesis of related compounds, such as poly(thioether-imide-sulfones) based on naphthalimides, which are synthesized and characterized using various spectroscopic techniques (Sonpatki et al., 1999).
Molecular Structure Analysis
- The molecular structure of similar sulfonated polyimides has been analyzed, indicating a flexible structure that is stable in water, a characteristic that might be shared by "4-(Aminosulfonyl)-5-chlorophthalimide" (Fang et al., 2002).
Chemical Reactions and Properties
- In related research, novel sulfonated polyimides demonstrated high proton conductivity and good water stability, suggesting that "4-(Aminosulfonyl)-5-chlorophthalimide" may exhibit similar properties (Watari et al., 2004).
Physical Properties Analysis
- Studies on polyimides derived from related compounds show good thermal and optical properties, indicating the potential for "4-(Aminosulfonyl)-5-chlorophthalimide" to possess similar characteristics (You et al., 2009).
Chemical Properties Analysis
- The reactivity of chloro- and methylsulfonyl-substituted pyrimidine derivatives, which may be structurally similar to "4-(Aminosulfonyl)-5-chlorophthalimide," has been studied, revealing diverse chemical behavior and potential applications (Blyumin & Volovenko, 2000).
Scientific Research Applications
Polyelectrolytes for Fuel Cell Applications
Research has highlighted the development of novel sulfonated polyimides as polyelectrolytes for fuel cell applications. Sulfonated diamine monomers, similar in functionality to 4-(Aminosulfonyl)-5-chlorophthalimide, have been synthesized and used to prepare sulfonated polyimides. These materials exhibited excellent stability towards water and oxidation, alongside high proton conductivity, making them suitable for fuel cell membranes (Fang et al., 2002).
Dyeing Properties on Polymers
A series of new acid dyes based on naphthalimides, which share a functional group similarity with 4-(Aminosulfonyl)-5-chlorophthalimide, were synthesized for application on wool and polyamide fabrics. These dyes demonstrated the capability to impart red to violet hues with good to medium fastness properties, indicating potential applications in textile dyeing processes (Hosseinnezhad et al., 2017).
Anticancer Evaluation
Compounds structurally related to 4-(Aminosulfonyl)-5-chlorophthalimide, specifically phenylaminosulfanyl-1,4-naphthoquinone derivatives, were synthesized and evaluated for their anticancer activity. These compounds showed potent cytotoxic activity against various human cancer cell lines, with certain derivatives inducing apoptosis and cell cycle arrest, suggesting potential therapeutic applications in cancer treatment (Ravichandiran et al., 2019).
Sulfone Synthesis via Aminosulfonylation
A palladium-catalysed aminosulfonylation process was used for the one-pot, three-component synthesis of sulfones, employing aminosulfonamide as a masked sulfinate. This methodology facilitates the easy preparation of a broad range of sulfones, showcasing the compound's utility in organic synthesis and potential pharmaceutical applications (Richards-Taylor et al., 2014).
Fluorescent Probe for Hypochlorous Acid
A sulfonyl-semicarbazide group, similar to the functional groups in 4-(Aminosulfonyl)-5-chlorophthalimide, was utilized as a recognition site for designing a fluorescent probe for hypochlorous acid. This probe exhibited ratiometric fluorescent responses and was successfully applied for imaging in living cells, highlighting its potential in biological and chemical sensing applications (Ye et al., 2020).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. Material Safety Data Sheets (MSDS) are often referred to for this information.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in.
properties
IUPAC Name |
6-chloro-1,3-dioxoisoindole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-5-1-3-4(8(13)11-7(3)12)2-6(5)16(10,14)15/h1-2H,(H2,10,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWMHSXPIVWLJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191932 | |
Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminosulfonyl)-5-chlorophthalimide | |
CAS RN |
3861-99-2 | |
Record name | 6-Chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3861-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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